1-acetyl-1H-indole-6-carbonitrile

Übersicht

Beschreibung

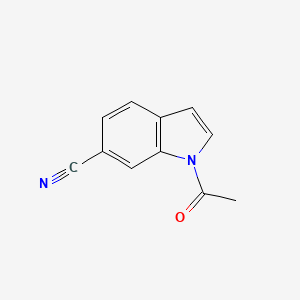

1-Acetyl-1H-indole-6-carbonitrile is an organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals The structure of this compound consists of an indole core with an acetyl group at the nitrogen atom and a nitrile group at the sixth position of the indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-indole-6-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1H-indole-6-carbonitrile with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature control to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed:

Oxidation: Formation of oxo-indole derivatives.

Reduction: Conversion to 1-acetyl-1H-indole-6-amine.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of bioactivities that make it a candidate for further research in drug development:

- Anticancer Activity : Indole derivatives, including 1-acetyl-1H-indole-6-carbonitrile, have shown promising results against various cancer cell lines. Studies indicate that compounds in this class can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . For instance, specific derivatives have demonstrated IC50 values as low as 2.1 µM against breast cancer cell lines (MCF-7) and 0.48 µM for tubulin polymerization inhibition .

- Antimicrobial Properties : Indole compounds have been recognized for their antimicrobial activities. Research suggests that modifications to the indole structure can enhance efficacy against a variety of pathogens .

- Anti-inflammatory Effects : Some studies have indicated that indole derivatives can modulate inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the applications of this compound and related compounds:

Wirkmechanismus

The mechanism of action of 1-acetyl-1H-indole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

1-Acetyl-1H-indole-3-carbonitrile: Similar structure but with the nitrile group at the third position.

1-Benzyl-1H-indole-6-carbonitrile: Contains a benzyl group instead of an acetyl group.

1-Acetyl-1H-indole-6-carboxylic acid: Carboxylic acid group instead of a nitrile group.

Uniqueness: 1-Acetyl-1H-indole-6-carbonitrile is unique due to the specific positioning of the acetyl and nitrile groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

1-Acetyl-1H-indole-6-carbonitrile is a compound belonging to the indole family, characterized by its unique structure that includes an acetyl group at the nitrogen atom and a carbonitrile group at the sixth position of the indole ring. This compound has garnered attention due to its diverse biological activities, which are significant in medicinal chemistry and pharmacology.

The chemical formula for this compound is CHNO, and its structure allows for various electrophilic substitution reactions typical of indoles. The indole ring can undergo reactions such as:

- Oxidation : Leading to the formation of oxo-indole derivatives.

- Reduction : Resulting in the conversion to 1-acetyl-1H-indole-6-amine.

- Substitution : Producing various substituted indole derivatives depending on the electrophile used.

The biological activity of this compound is primarily attributed to its interaction with multiple molecular targets, including:

- Receptors : Indole derivatives have shown high affinity for various receptors, modulating biological processes.

- Enzymes : The compound influences enzyme activity, impacting metabolic pathways and signaling cascades such as MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has been evaluated for its efficacy against bacterial strains, showing promising results in inhibiting growth .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of indole derivatives, including this compound. For example:

- In vitro studies demonstrated that this compound can suppress the growth of cancer cell lines, such as A549 (lung cancer) and MDA-MB-435 (melanoma), with significant IC50 values indicating effective cytotoxicity .

Anti-inflammatory Effects

Indole derivatives have also been noted for their anti-inflammatory properties. Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as iNOS, thereby reducing inflammation in cellular models .

Study on Anticancer Activity

A study conducted by researchers focused on synthesizing various indole derivatives, including this compound. The results indicated that compounds with similar structures demonstrated significant cytotoxic effects against human cancer cell lines, reinforcing the potential therapeutic applications of this compound in oncology .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several indole derivatives. The findings revealed that this compound effectively inhibited the growth of Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

1-acetylindole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-8(14)13-5-4-10-3-2-9(7-12)6-11(10)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLADPUTDHKBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649229 | |

| Record name | 1-Acetyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017791-09-1 | |

| Record name | 1-Acetyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.